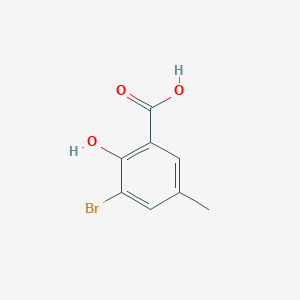

3-Bromo-2-hydroxy-5-methylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-2-hydroxy-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POGDQQPHOPNJFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60501806 | |

| Record name | 3-Bromo-2-hydroxy-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17746-75-7 | |

| Record name | 3-Bromo-2-hydroxy-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2-hydroxy-5-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-2-hydroxy-5-methylbenzoic Acid (CAS No. 17746-75-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Bromo-2-hydroxy-5-methylbenzoic acid, a substituted salicylic acid derivative of increasing interest in medicinal chemistry and organic synthesis. We will delve into its chemical properties, synthesis, spectral analysis, and potential applications, offering insights grounded in established scientific principles.

Core Compound Identification and Properties

Chemical Identity:

| Identifier | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 17746-75-7 | [1][2][3] |

| Molecular Formula | C₈H₇BrO₃ | [1][4] |

| Molecular Weight | 231.04 g/mol | [1][4] |

| IUPAC Name | This compound | [1] |

| Synonyms | bromo-p-cresotic acid | [1] |

| InChI Key | POGDQQPHOPNJFP-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC1=CC(=C(C(=C1)Br)O)C(=O)O | [1] |

Physicochemical Properties:

| Property | Value | Source |

| Physical Form | Solid | |

| pKa (Predicted) | 2.65 ± 0.14 | [1] |

| LogP (Predicted) | 2.16132 | [4] |

| Topological Polar Surface Area | 57.53 Ų | [4] |

| Hydrogen Bond Donors | 2 | [1][4] |

| Hydrogen Bond Acceptors | 3 | [1][4] |

| Rotatable Bonds | 1 | [4] |

A foundational understanding of these properties is critical for predicting the compound's behavior in various solvent systems, its potential for membrane permeability, and its likely intermolecular interactions—all key considerations in drug design and synthesis. The predicted pKa, for instance, suggests that the carboxylic acid moiety will be deprotonated at physiological pH, a factor that significantly influences its solubility and interaction with biological targets.

Synthesis and Chemical Reactivity

A plausible synthetic approach is outlined below. This protocol is a representative example based on known transformations of similar substrates.

Hypothetical Synthesis Workflow:

Caption: A plausible two-step synthesis of this compound.

Experimental Protocol (Hypothetical):

Step 1: Bromination of 4-methylphenol (p-cresol)

-

To a solution of 4-methylphenol in a suitable solvent (e.g., acetic acid), add a brominating agent (e.g., N-bromosuccinimide or liquid bromine) dropwise at a controlled temperature.

-

The regioselectivity of bromination is directed by the hydroxyl group, favoring the ortho and para positions. Separation of the desired 2-bromo-4-methylphenol isomer would be necessary.

Step 2: Formylation (Reimer-Tiemann Reaction)

-

The resulting 2-bromo-4-methylphenol would then undergo a formylation reaction, such as the Reimer-Tiemann reaction, to introduce a formyl group ortho to the hydroxyl group.[5]

-

This involves reacting the phenol with chloroform in the presence of a strong base like sodium hydroxide.

Step 3: Oxidation

-

The intermediate, 3-bromo-2-hydroxy-5-methylbenzaldehyde, is then oxidized to the corresponding carboxylic acid.

-

This can be achieved using a variety of oxidizing agents, such as potassium permanganate or Jones reagent (chromium trioxide in sulfuric acid).

-

Purification of the final product would likely involve recrystallization or column chromatography.

The reactivity of this compound is primarily dictated by its three functional groups: the carboxylic acid, the hydroxyl group, and the bromine atom. The carboxylic acid can undergo esterification and amidation. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding, influencing its physical properties and biological interactions. The bromine atom can be a site for further functionalization through cross-coupling reactions, such as Suzuki or Heck couplings, making it a versatile building block for more complex molecules.[6]

Spectroscopic and Analytical Data

While a comprehensive set of spectral data from a single, peer-reviewed source is not available, data from chemical suppliers and databases provide a general profile. For definitive structural confirmation, researchers should perform their own analytical characterization.

Expected Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the acidic protons of the hydroxyl and carboxylic acid groups. The aromatic protons would appear as doublets or singlets in the aromatic region, with coupling constants indicative of their substitution pattern. The methyl protons would appear as a singlet in the aliphatic region. The acidic protons would likely be broad singlets and their chemical shifts could be concentration-dependent.

-

¹³C NMR: The carbon NMR would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be significantly downfield. The chemical shifts of the aromatic carbons would be influenced by the electron-donating hydroxyl and methyl groups and the electron-withdrawing bromine and carboxylic acid groups.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid, another O-H stretch for the phenolic hydroxyl group, and a strong C=O stretching absorption for the carbonyl group. C-H stretches for the aromatic ring and the methyl group, as well as C-Br stretching, would also be present.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (231.04 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) would be observed for the molecular ion and any bromine-containing fragments.

Applications in Research and Drug Development

Substituted benzoic acids are a cornerstone in medicinal chemistry, serving as scaffolds for a wide range of therapeutic agents.[7] The introduction of a bromine atom can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and oral bioavailability. Furthermore, the bromine atom can act as a handle for further chemical modifications, allowing for the exploration of structure-activity relationships.

While specific biological activities for this compound are not extensively documented in the public domain, its structural similarity to other bioactive benzoic acid derivatives suggests potential for various applications. For instance, hydroxybenzoic acids are known to possess antimicrobial, anti-inflammatory, and antioxidant properties.[8][9]

Potential Roles in Drug Discovery:

-

Building Block for Novel Compounds: Its trifunctional nature makes it an attractive starting material for the synthesis of more complex molecules with potential therapeutic value.[7] The bromine atom, in particular, can be utilized in cross-coupling reactions to introduce diverse substituents.

-

Fragment-Based Drug Design: As a small, functionalized molecule, it could be used in fragment-based screening to identify initial hits against various biological targets.

-

Scaffold for Bioactive Molecules: The salicylic acid core is a well-established pharmacophore. Modifications at the 3, and 5 positions can be systematically explored to develop analogs with improved potency, selectivity, and pharmacokinetic properties.

The workflow for utilizing such a compound in a drug discovery program is illustrated below.

Drug Discovery Workflow:

Caption: A typical workflow for utilizing a building block in drug discovery.

Safety and Handling

Hazard Identification:

According to supplier safety data, this compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).

Precautionary Measures:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place.[4]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.

Researchers should always consult the most recent Safety Data Sheet (SDS) from their supplier before handling this compound.

Conclusion

This compound is a valuable chemical entity with significant potential in organic synthesis and drug discovery. Its well-defined structure and multiple functional groups make it a versatile building block for creating novel molecules with diverse biological activities. While detailed, peer-reviewed literature on its specific synthesis and applications is currently limited, its structural relationship to other known bioactive compounds suggests a promising future for its use in the development of new therapeutic agents. As with any chemical, proper safety precautions must be observed during its handling and use.

References

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 17746-75-7,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. chemscene.com [chemscene.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. nbinno.com [nbinno.com]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. Methyl 3-amino-5-bromo-2-hydroxybenzoate 95+% synthesis - chemicalbook [chemicalbook.com]

3-Bromo-2-hydroxy-5-methylbenzoic acid physical properties

An In-depth Technical Guide to the Physical Properties of 3-Bromo-2-hydroxy-5-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical, chemical, and safety properties of this compound. Designed for the laboratory professional, the following sections detail the compound's identity, key physicochemical data, spectroscopic characteristics, and essential safety protocols, offering a synthesized resource for its application in research and development.

Section 1: Chemical Identity and Structure

This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring a hydroxyl group ortho to the carboxylic acid and a bromine atom meta to it, makes it a valuable intermediate in organic synthesis. The presence of these functional groups dictates its chemical reactivity and physical properties.

Key Identifiers:

-

IUPAC Name: this compound

-

CAS Number: 17746-75-7[1]

-

Molecular Formula: C₈H₇BrO₃

-

Molecular Weight: 231.04 g/mol

-

InChI Key: POGDQQPHOPNJFP-UHFFFAOYSA-N

-

Canonical SMILES: CC1=CC(Br)=C(C(=C1)C(=O)O)O

Caption: 2D representation of this compound.

Section 2: Physicochemical Properties

The physical properties of this compound are largely governed by strong intermolecular forces, specifically hydrogen bonding from the carboxylic acid and hydroxyl groups, as well as the overall molecular weight influenced by the bromine atom. The compound presents as a solid at room temperature.

| Property | Value | Source |

| Physical Form | Solid | |

| Molecular Weight | 231.04 g/mol | |

| Melting Point | Data not available; related isomers melt in the range of 152-234°C.[2] | - |

| Boiling Point | Data not available; expected to be high and likely decompose before boiling at atmospheric pressure. | - |

| Flash Point | Not applicable | |

| Solubility | Expected to have limited solubility in water but be soluble in organic solvents like ethanol, acetone, and diethyl ether.[3] | - |

Discussion of Properties:

-

Solubility: The carboxyl and hydroxyl groups can engage in hydrogen bonding with protic solvents. However, the bulky, nonpolar brominated aromatic ring reduces its solubility in water. It is expected to be readily soluble in polar organic solvents.[3]

Section 3: Spectroscopic Profile

While Sigma-Aldrich notes that specific analytical data is not collected for this compound as part of its CPR collection, a theoretical spectroscopic profile can be predicted based on its structure. This is crucial for identity confirmation in a research setting.

-

¹H NMR: The spectrum should display distinct signals: a singlet for the methyl (CH₃) protons, two aromatic protons showing coupling, and two broad singlets for the acidic (COOH) and phenolic (OH) protons which may exchange with D₂O.

-

¹³C NMR: Approximately eight distinct carbon signals are expected: one for the methyl group, one for the carboxyl carbon, and six for the aromatic ring carbons, each with a unique chemical shift due to the varied electronic environments created by the substituents.

-

IR Spectroscopy: Key vibrational bands would confirm the functional groups: a broad absorption for the O-H stretch of the carboxylic acid (superimposed with the phenolic O-H) from ~2500-3300 cm⁻¹, a sharp C=O stretch around 1700 cm⁻¹, and various C=C aromatic ring stretches from ~1450-1600 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with nearly equal intensity, which is the definitive signature of a molecule containing one bromine atom.

Section 4: Safety, Handling, and Storage

This compound is classified as acutely toxic and requires careful handling to minimize exposure.

GHS Hazard Classification:

-

Pictogram: GHS06 (Skull and crossbones)

-

Signal Word: Danger

-

Hazard Statements:

-

H301: Toxic if swallowed.[4]

-

-

Precautionary Statements:

Handling and Storage Protocol:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear impervious gloves, chemical safety goggles, and a lab coat. For weighing or generating dust, an appropriate dust mask is recommended.[4][5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] The substance should be kept locked up or in an area accessible only to qualified personnel.[4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

Caption: Standard laboratory workflow for safely handling toxic solids.

Section 5: Synthesis and Reactivity Insights

While detailed synthesis procedures for this specific isomer are not prevalent in the provided search results, a plausible synthetic route can be inferred from standard aromatic substitution reactions. A likely pathway involves the bromination of 2-hydroxy-5-methylbenzoic acid. The directing effects of the hydroxyl (-OH) and carboxyl (-COOH) groups would guide the bromine to the desired position. The activating, ortho-, para-directing hydroxyl group would dominate over the deactivating, meta-directing carboxyl group, facilitating bromination at the position ortho to the hydroxyl group.

Caption: A potential electrophilic bromination route to the target compound.

References

-

3-Bromo-5-methylbenzoic acid | C8H7BrO2 | CID 3433127. (n.d.). PubChem. Retrieved from [Link]

-

Benzoic acid, 5-bromo-2-hydroxy-. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

5-Bromo-2-hydroxy-3-methylbenzoic acid | C8H7BrO3 | CID 2764345. (n.d.). PubChem. Retrieved from [Link]

-

3-Bromo-2-hydroxy-6-methylbenzoic acid | C8H7BrO3 | CID 2752995. (n.d.). PubChem. Retrieved from [Link]

-

3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid | C7H4BrNO5 | CID 3383097. (n.d.). PubChem. Retrieved from [Link]

-

3-Bromo-2-hydroxybenzoic acid | C7H5BrO3 | CID 520927. (n.d.). PubChem. Retrieved from [Link]

-

Benzoic acid, 3-bromo-. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

- Method for producing 3-bromomethylbenzoic acids. (2003). Google Patents.

-

pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. (n.d.). Retrieved from [Link]

-

Aldehydes, Ketones, and Carboxylic Acids. (n.d.). Scribd. Retrieved from [Link]

-

3-Bromobenzoic acid | C7H5BrO2 | CID 11456. (n.d.). PubChem. Retrieved from [Link]

-

3-Bromo-benzoic acid - 1H NMR Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

Benzoic acid, 3-methyl-. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Bromo-2-hydroxy-5-methylbenzoic Acid

This guide provides a comprehensive technical overview of 3-Bromo-2-hydroxy-5-methylbenzoic acid, a key chemical intermediate with significant applications in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its physicochemical properties, synthesis, spectral characterization, and safe handling.

Core Molecular Attributes and Physicochemical Properties

This compound, a substituted salicylic acid derivative, possesses a unique combination of functional groups that make it a valuable building block in organic synthesis. The presence of a carboxylic acid, a hydroxyl group, a methyl group, and a bromine atom on the benzene ring imparts specific reactivity and physical properties to the molecule.

Key Identifiers and Properties:

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇BrO₃ | [ChemScene, Sigma-Aldrich][1][2] |

| Molecular Weight | 231.04 g/mol | [ChemScene, Sigma-Aldrich][1][2] |

| CAS Number | 17746-75-7 | [CymitQuimica][3] |

| Appearance | Solid | [Sigma-Aldrich][2] |

| Canonical SMILES | CC1=CC(=C(C(=C1)Br)O)C(=O)O | [Sigma-Aldrich][2] |

| InChI Key | POGDQQPHOPNJFP-UHFFFAOYSA-N | [Sigma-Aldrich][2] |

The strategic placement of the bromo, hydroxyl, and carboxyl groups influences the molecule's electronic and steric characteristics, which are pivotal for its role in the synthesis of complex organic molecules, including pharmaceutical agents.[4]

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves the electrophilic aromatic substitution of a suitable precursor. A logical and commonly employed route is the direct bromination of 2-hydroxy-5-methylbenzoic acid.

Proposed Synthetic Workflow:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

-

Dissolution: Dissolve 2-hydroxy-5-methylbenzoic acid in glacial acetic acid in a three-necked flask equipped with a dropping funnel and a magnetic stirrer. The acetic acid serves as a polar protic solvent that can solubilize the starting material and the bromine.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution with constant stirring. The hydroxyl and carboxyl groups are ortho-, para-directing activators. However, the position between these two groups is sterically hindered. The methyl group is also an ortho-, para-directing activator. The bromine atom will, therefore, preferentially substitute at the position ortho to the strongly activating hydroxyl group and meta to the deactivating (but ortho, para-directing) carboxyl group.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, pour the reaction mixture into cold water to precipitate the crude product.

-

Purification: Collect the precipitate by filtration, wash with cold water to remove any remaining acid and unreacted bromine, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Causality Behind Experimental Choices:

-

Glacial Acetic Acid as Solvent: It is a good solvent for both the substrate and bromine and is relatively unreactive under these conditions.

-

Low-Temperature Reaction: The bromination is an exothermic reaction. Performing the reaction at low temperatures helps to control the reaction rate and minimize the formation of polybrominated byproducts.

-

Slow Addition of Bromine: This also helps to control the reaction and prevent a rapid exotherm and potential side reactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):

-

¹H NMR:

-

A singlet for the methyl protons (-CH₃) around 2.2-2.4 ppm.

-

Two singlets or two doublets in the aromatic region (around 7.0-8.0 ppm) for the two aromatic protons.

-

A broad singlet for the acidic proton (-COOH) typically above 10 ppm.

-

A singlet for the phenolic proton (-OH).

-

-

¹³C NMR:

-

A signal for the methyl carbon (-CH₃) around 20 ppm.

-

Multiple signals in the aromatic region (110-160 ppm), including carbons attached to bromine, hydroxyl, and carboxyl groups.

-

A signal for the carboxylic acid carbon (-COOH) around 170 ppm.

-

Infrared (IR) Spectroscopy (Predicted):

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

-

O-H stretch (hydroxyl): A broad band around 3300-2500 cm⁻¹, which will overlap with the carboxylic acid O-H stretch.

-

C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1680 cm⁻¹.

-

C-Br stretch: A peak in the fingerprint region, typically around 600-500 cm⁻¹.

-

Aromatic C=C stretches: Peaks in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted):

The mass spectrum would show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).[5]

Applications in Drug Discovery and Development

Substituted salicylic acids and their derivatives are important pharmacophores in medicinal chemistry.[6] Halogenated benzoic acid derivatives, in particular, serve as versatile intermediates in the synthesis of a wide range of biologically active molecules.[4]

Role as a Pharmaceutical Intermediate:

This compound is a valuable building block for the synthesis of more complex molecules, including kinase inhibitors. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of various aryl or heteroaryl moieties. The carboxylic acid and hydroxyl groups can be further functionalized or can participate in hydrogen bonding interactions with biological targets.

While specific examples for this compound are not extensively documented in publicly available literature, its structural analogue, 3-Bromo-5-methylbenzoic acid, is a known intermediate in the synthesis of quinoline amide derivatives that act as VEGFR-2 inhibitors for anti-cancer therapies.[7] This suggests a high potential for this compound in similar applications.

Potential in Kinase Inhibitor Synthesis:

The core structure of this molecule is suitable for elaboration into scaffolds known to inhibit protein kinases, which are crucial targets in oncology. The strategic positioning of its functional groups allows for the design of molecules that can fit into the ATP-binding pocket of kinases and form key interactions.

Caption: Potential synthetic utility in kinase inhibitor development.

Safety, Handling, and Storage

As with any brominated aromatic compound, proper safety precautions must be observed when handling this compound.

Hazard Identification and Personal Protective Equipment (PPE):

-

Hazards: Based on data for similar compounds, it may be harmful if swallowed, and can cause skin and eye irritation.[8]

-

PPE: It is essential to use appropriate personal protective equipment, including:

-

Chemical-resistant gloves.

-

Safety goggles or a face shield.

-

A lab coat.

-

Work in a well-ventilated area or a fume hood to avoid inhalation of any dust.[9]

-

Storage and Disposal:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a chemical intermediate with significant potential, particularly in the field of medicinal chemistry and drug development. Its unique substitution pattern provides a versatile platform for the synthesis of complex, biologically active molecules. While detailed experimental data for this specific compound is not widely published, its structural similarity to other valuable intermediates suggests a promising role in the development of novel therapeutics, such as kinase inhibitors. Further research into the reactivity and applications of this compound is warranted.

References

- Muthu, S., & Isac Paulraj, E. (2011). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. Journal of Chemical and Pharmaceutical Research, 3(5), 323-339.

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

-

Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-3-bromo-4-hydroxy-5-methylbenzoic acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Bromo-5-methylbenzoic Acid: A Versatile Chemical Intermediate for Pharmaceutical Synthesis. Retrieved from [Link]

- Ciesla, L., & Salachna, P. (2020). Functional Analogues of Salicylic Acid and Their Use in Crop Protection. International Journal of Molecular Sciences, 21(23), 9119.

- Barattucci, A., Bonaccorsi, P., et al. (2021). Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis. Chemistry – A European Journal, 27(61), 15077-15082.

-

Archean Chemical Industries Limited. (2022, January 14). SAFETY DATA SHEET - BROMINE. Retrieved from [Link]

-

Yashoda Healthcare. (2025, January 21). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-2-hydroxybenzoic acid. Retrieved from [Link]

- Freire, V. N., et al. (2010). Structure and reaction of salicylic acid to form hydroxylated derivatives. Journal of Molecular Structure: THEOCHEM, 942(1-3), 85-92.

- Kuneš, J., et al. (2015). Novel Derivatives of Nitro-Substituted Salicylic Acids: Synthesis, Antimicrobial Activity and Cytotoxicity. Bioorganic & Medicinal Chemistry, 23(24), 7569-7578.

- Rosheen, Sharma, S., & Utreja, D. (2022). Salicylic Acid: Synthetic Strategies and Their Biological Activities. Current Organic Synthesis, 19(6), 616-633.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 3-bromo-. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-{3-[3-(3-Bromo-5-methylsalicyl)-5-methylsalicyl]-5-methylsalicyl}-2-hydroxy-5-methylbenzyl alcohol - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315). Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-hydroxybenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid. Retrieved from [Link]

-

SciELO. (2024, May 15). Article. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information - I2/CF3CO2Ag-mediated iodolactonization of various allenoic acids to access versatile 6. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). Retrieved from [Link]

-

AccelaChem. (n.d.). 17746-75-7,this compound. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

IJTSRD. (n.d.). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Quantitative structure-activity relationships. Antiinflammatory activity of salicylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. 3-Bromo-2-hydroxybenzoic acid | C7H5BrO3 | CID 520927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. dollycorporation.com [dollycorporation.com]

An In-depth Technical Guide to the Solubility of 3-Bromo-2-hydroxy-5-methylbenzoic acid

Executive Summary

Theoretical Framework: A Predictive Analysis

Understanding the molecular structure of 3-Bromo-2-hydroxy-5-methylbenzoic acid is paramount to predicting its solubility behavior. The fundamental principle of "like dissolves like" provides a strong starting point for this analysis.[1][2]

Molecular Structure and Functional Group Analysis

The molecule is a substituted benzoic acid, featuring three key functional groups attached to the aromatic ring: a carboxylic acid (-COOH), a hydroxyl group (-OH), and a bromine atom (-Br), in addition to a methyl group (-CH₃).

-

Carboxylic Acid Group (-COOH): This is a highly polar, acidic functional group capable of acting as both a hydrogen bond donor and acceptor. Its presence strongly suggests solubility in polar protic solvents and basic aqueous solutions.[3]

-

Hydroxyl Group (-OH): The phenolic hydroxyl group is also polar and can participate in hydrogen bonding, further enhancing solubility in polar solvents like water and alcohols.[4]

-

Bromine Atom (-Br): As an electron-withdrawing halogen, bromine increases the overall molecular weight and introduces a degree of lipophilicity. Its effect on acidity is complex; while it is electron-withdrawing, its position relative to the carboxylic acid dictates its inductive and resonance effects.[5][6]

-

Methyl Group (-CH₃): This is a nonpolar, electron-donating group that adds hydrophobicity to the molecule.[7]

The interplay of these groups suggests a molecule with moderate polarity. It is expected to be more soluble in polar organic solvents than in nonpolar hydrocarbons. Its solubility in water is likely to be limited but significantly enhanced at higher pH values due to the deprotonation of the acidic carboxylic acid and phenolic hydroxyl groups to form more soluble salts.[4][8]

The Concept of Thermodynamic Solubility

The data we aim to generate represents the thermodynamic equilibrium solubility . This is the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution in equilibrium with the solid solute.[9] This is a distinct and more fundamental measure than kinetic solubility, which is often measured in high-throughput screening and can be influenced by the rate of dissolution.[9]

Experimental Determination of Equilibrium Solubility

The most reliable and widely accepted method for determining thermodynamic solubility is the Saturation Shake-Flask Method . This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and measured accurately. Adherence to Good Laboratory Practices (GLP) is essential for data integrity.

Mandatory Experimental Workflow Diagram

The following diagram outlines the logical flow of the Saturation Shake-Flask protocol.

Caption: Workflow for the Saturation Shake-Flask Solubility Measurement.

Detailed Step-by-Step Protocol

This protocol is designed to be a robust starting point for determining the solubility of this compound.

Materials:

-

This compound (CAS 17746-75-7), solid, of known purity (e.g., >98%).

-

Selected solvents (e.g., deionized water, phosphate buffer pH 7.4, ethanol, acetone, hexane), HPLC-grade or equivalent.

-

Glass vials with Teflon-lined screw caps.

-

Orbital shaker or rotator within a temperature-controlled incubator.

-

Centrifuge with temperature control.

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility).

-

Calibrated analytical balance, pH meter, and pipettes.

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or equivalent analytical instrument.

Procedure:

-

Preparation:

-

Add an excess amount of solid this compound to several vials. "Excess" means enough solid should remain undissolved at the end of the experiment to be clearly visible. A starting point is ~10 mg of solid per 1 mL of solvent.

-

Accurately add a defined volume of the chosen solvent to each vial.

-

Prepare at least three replicate vials for each solvent system to assess variability.

-

-

Equilibration:

-

Securely cap the vials and place them in the temperature-controlled shaker/rotator. A standard temperature for initial studies is 25 °C.

-

Agitate the vials at a constant speed that ensures the solid particles remain suspended without creating a vortex.

-

Allow the system to equilibrate for a set period. A key aspect of GLP is to prove that equilibrium has been reached. Therefore, sample the vials at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not significantly change between the later time points.

-

-

Phase Separation:

-

After the designated equilibration time, remove the vials from the shaker.

-

It is critical to separate the undissolved solid from the saturated solution without altering the solubility (e.g., by temperature change).

-

Centrifuge the vials at the same temperature as the equilibration for 15-20 minutes to pellet the excess solid.

-

Immediately after centrifugation, carefully draw off the supernatant using a pipette and filter it through a pre-conditioned syringe filter into a clean vial. The filtration step removes any remaining fine particulates.

-

-

Quantification:

-

Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a validated analytical method, such as HPLC-UV. A standard curve prepared with known concentrations of this compound is required for accurate quantification.

-

-

Calculation:

-

Calculate the concentration of the diluted sample from the standard curve.

-

Multiply this concentration by the dilution factor to determine the solubility of the compound in the original saturated solution.

-

Express the final solubility in appropriate units, such as mg/mL or mol/L.

-

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, structured table. While experimental data is not available, the following table serves as a template for how results should be presented.

Table 1: Predicted and Hypothetical Solubility of this compound at 25 °C

| Solvent System | Solvent Type | Predicted Solubility | Hypothetical Measured Solubility (mg/mL) |

| Hexane | Nonpolar | Very Low | < 0.01 |

| Toluene | Aromatic | Low | 0.5 - 2.0 |

| Water (pH ~5-6) | Polar Protic | Low to Moderate | 0.1 - 0.5 |

| Phosphate Buffer (pH 7.4) | Aqueous Buffer | Moderate to High | 5.0 - 15.0 |

| Ethanol | Polar Protic | High | > 20.0 |

| Acetone | Polar Aprotic | High | > 20.0 |

Causality and Interpretation:

-

The very low solubility in hexane is expected due to the polar nature of the solute's hydroxyl and carboxylic acid groups.

-

Solubility in water is predicted to be low due to the influence of the nonpolar aromatic ring and methyl group.

-

The significant increase in solubility at pH 7.4 is a direct result of the deprotonation of the carboxylic acid (pKa ~2-4) and potentially the phenolic hydroxyl group (pKa ~8-10), forming a much more polar and water-soluble carboxylate/phenolate anion.

-

High solubility in polar organic solvents like ethanol and acetone is anticipated as they can engage in hydrogen bonding with the solute while also accommodating its nonpolar regions.

Key Factors Influencing Solubility

The Critical Role of pH

For an ionizable compound like this compound, pH is arguably the most critical factor affecting its aqueous solubility. The relationship between pH, pKa, and solubility is fundamental. As an acidic compound, its solubility will increase dramatically as the pH of the aqueous medium rises above its pKa values, a principle that is crucial for designing oral drug formulations or aqueous-based reaction systems.

Visualization of Influencing Factors

Caption: Key factors influencing the solubility of the target compound.

Conclusion

While pre-existing public data on the solubility of this compound (CAS 17746-75-7) is scarce, a robust framework for its determination exists. A theoretical analysis of its structure predicts limited solubility in nonpolar solvents and pH-dependent solubility in aqueous media, with good solubility in polar organic solvents. The Saturation Shake-Flask method, executed under GLP conditions, stands as the gold standard for generating reliable thermodynamic solubility data. By following the detailed protocols and understanding the physicochemical principles outlined in this guide, researchers can confidently produce the high-quality data necessary to advance their scientific and developmental objectives.

References

-

Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28. [Link]

-

Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity.[Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.[Link]

-

Khan Academy. Solubility of organic compounds.[Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.[Link]

-

PubChem. 3-Bromo-5-methylbenzoic acid.[Link]

-

PubChem. 5-Bromo-2-hydroxy-3-methylbenzoic acid.[Link]

-

ResearchGate. Good laboratory practice of equilibrium solubility measurement.[Link]

-

University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds.[Link]

-

USP-NF. <1236> Solubility Measurements.[Link]

-

Wikipedia. 5-Methylsalicylic acid.[Link]

Sources

- 1. apexbt.com [apexbt.com]

- 2. 5-Bromo-2-hydroxy-3-methylbenzoic acid | C8H7BrO3 | CID 2764345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzoic acid, 5-bromo-2-hydroxy- [webbook.nist.gov]

- 4. 5-Methylsalicylic acid - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. guidechem.com [guidechem.com]

- 7. cymitquimica.com [cymitquimica.com]

- 8. 3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid | C7H4BrNO5 | CID 3383097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-Methylsalicylic acid | C8H8O3 | CID 6973 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Bromo-2-hydroxy-5-methylbenzoic acid spectral analysis (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 3-Bromo-2-hydroxy-5-methylbenzoic Acid

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structure is paramount. Spectroscopic analysis provides the foundational data for elucidating molecular architecture, purity, and behavior. This guide offers a detailed examination of this compound, a substituted aromatic compound, through the primary spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The principles and expected data presented herein serve as a robust framework for the analysis of this and structurally related molecules.

Molecular Structure and Properties

This compound possesses a molecular formula of C₈H₇BrO₃ and a molecular weight of 231.04 g/mol .[1] Its structure, featuring a benzene ring with bromo, hydroxyl, methyl, and carboxylic acid substituents, gives rise to a unique spectral fingerprint. Understanding the interplay of these functional groups is key to a thorough spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural elucidation of this compound.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Theoretical Basis: ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) indicates the electronic environment of a proton, while spin-spin splitting reveals the number of neighboring protons.[2]

Experimental Protocol:

-

Sample Preparation: Dissolve a few milligrams of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like those in the hydroxyl and carboxylic acid groups.[3][4]

-

Data Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons for each resonance.

Predicted ¹H NMR Spectrum and Interpretation:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11-13 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet. Its chemical shift can be concentration and solvent-dependent.[3] |

| ~9-10 | Singlet (broad) | 1H | -OH | The phenolic hydroxyl proton is also deshielded and its signal is often broad. Its position is sensitive to solvent and hydrogen bonding. |

| ~7.5-7.8 | Singlet or narrow doublet | 1H | Ar-H | Aromatic protons typically resonate in the 6.5-8.5 ppm region.[5][6] The specific shifts are influenced by the electronic effects of the substituents. This proton is ortho to the bromine and meta to the carboxylic acid. |

| ~7.0-7.3 | Singlet or narrow doublet | 1H | Ar-H | This aromatic proton is ortho to the methyl group and meta to the hydroxyl group. |

| ~2.3 | Singlet | 3H | -CH₃ | Protons on a methyl group attached to an aromatic ring (benzylic protons) typically appear in the 2.0-3.0 ppm range.[6][7] |

Causality in ¹H NMR Interpretation: The electron-withdrawing effects of the bromine, hydroxyl, and carboxylic acid groups will generally deshield the aromatic protons, shifting them downfield.[2] Conversely, the electron-donating methyl group will have a shielding effect. The lack of adjacent protons for the aromatic hydrogens will result in singlet or very narrowly split signals, simplifying the aromatic region of the spectrum.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Basis: ¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of attached atoms.[6][7]

Experimental Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard method, where each unique carbon atom appears as a single line.

-

Data Processing: Process the data similarly to ¹H NMR.

Predicted ¹³C NMR Spectrum and Interpretation:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170-175 | C=O (Carboxylic Acid) | The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield.[8] |

| ~155-160 | C-OH | The aromatic carbon attached to the hydroxyl group is significantly deshielded. |

| ~135-140 | C-CH₃ | The aromatic carbon bearing the methyl group. |

| ~130-135 | C-H (Aromatic) | Aromatic carbons typically appear in the 120-150 ppm range.[6][7] |

| ~125-130 | C-COOH | The aromatic carbon attached to the carboxylic acid group. |

| ~120-125 | C-H (Aromatic) | |

| ~115-120 | C-Br | The aromatic carbon bonded to bromine is deshielded, but the effect is less pronounced than that of oxygen. |

| ~20 | -CH₃ | The methyl carbon is shielded and appears upfield. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Theoretical Basis: Different types of bonds vibrate at characteristic frequencies. By analyzing the absorption bands in an IR spectrum, one can deduce the presence of specific functional groups.[9]

Experimental Protocol:

-

Sample Preparation: The sample can be prepared as a KBr pellet or a Nujol mull for solid samples.

-

Data Acquisition: Record the IR spectrum using an FTIR spectrometer.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Predicted IR Spectrum and Interpretation:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300-2500 | Strong, very broad | O-H stretch | Carboxylic acid O-H[9][10] |

| ~3200 | Broad | O-H stretch | Phenolic O-H[11] |

| ~3100-3000 | Medium | C-H stretch | Aromatic C-H[7] |

| ~1700-1680 | Strong, sharp | C=O stretch | Carboxylic acid C=O[10] |

| ~1600, ~1475 | Medium to strong | C=C stretch | Aromatic ring[5][7] |

| ~1300 | Medium | C-O stretch | Phenol and Carboxylic acid[9][10] |

| ~900-675 | Medium to strong | C-H out-of-plane bend | Aromatic ring substitution pattern[5] |

Causality in IR Interpretation: The broadness of the carboxylic acid O-H stretch is a hallmark feature, resulting from strong intermolecular hydrogen bonding which forms dimers in the solid state.[4][10] The phenolic O-H stretch will also be broad due to hydrogen bonding. The carbonyl (C=O) stretch is typically very intense and sharp. The exact positions of these bands can be influenced by the electronic effects of the other substituents on the ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It also reveals structural information through the analysis of fragmentation patterns.

Theoretical Basis: In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak (M⁺) gives the molecular weight of the compound. The fragmentation pattern provides clues about the molecule's structure.[12]

Experimental Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI).

-

Mass Analysis: The ions are accelerated and separated by a mass analyzer.

-

Detection: The abundance of ions at each m/z value is recorded.

Predicted Mass Spectrum and Interpretation:

-

Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z 230 and 232 with an approximate 1:1 ratio.[13] This characteristic isotopic pattern is due to the presence of the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br). This is a definitive indicator of a monobrominated compound.[14]

-

Key Fragment Ions:

-

[M - H₂O]⁺: Loss of a water molecule from the molecular ion, likely involving the carboxylic acid and hydroxyl groups.

-

[M - COOH]⁺: Loss of the carboxylic acid group as a radical.

-

[M - Br]⁺: Loss of the bromine atom.

-

Tropylium Ion: Alkyl-substituted benzene rings can rearrange to form a stable tropylium ion, which may be observed at m/z 91, although this is less common with other ring substituents present.[12]

-

Table of Expected Fragments:

| m/z | Proposed Fragment | Significance |

| 230/232 | [C₈H₇BrO₃]⁺ | Molecular ion peak, confirming the molecular weight and presence of one bromine atom. |

| 212/214 | [C₈H₅BrO₂]⁺ | Loss of H₂O. |

| 185/187 | [C₇H₆BrO]⁺ | Loss of COOH. |

| 151 | [C₈H₇O₃]⁺ | Loss of Br. |

Workflow and Data Integration

The following diagram illustrates the integrated workflow for the spectral analysis of this compound.

Caption: Integrated workflow for the spectral analysis of this compound.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a detailed and validated understanding of its molecular structure. Each technique offers complementary information, and their combined interpretation allows for an unambiguous structural assignment. The principles and expected spectral features outlined in this guide provide a solid foundation for researchers and scientists in their analytical endeavors with this and similar compounds.

References

-

TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Aromatics. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

LibreTexts. (2025, January 22). 2.10: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Retrieved from [Link]

-

LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR: carboxylic acids. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. University College London. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

University of Massachusetts Lowell. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubMed. (2014, April 2). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from [Link]

-

Sustainable Energy & Fuels (RSC Publishing). (n.d.). Infrared spectroscopy for carboxylic acid and phenol determination in biocrude and its derived products. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR Spectra of the bio-oil. (O-H:Phenol and alcohols, C-H:Alkanes,.... Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 3-bromo-. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information - I2/CF3CO2Ag-mediated iodolactonization of various allenoic acids to access versatile 6. Retrieved from [Link]

-

Atmospheric Chemistry and Physics. (2014, November 6). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). Retrieved from [Link]

-

University of North Texas. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental UV spectra of benzoic acid derivatives. Retrieved from [Link]

-

University of Calgary. (n.d.). CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromobenzoic acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-hydroxy-3-methylbenzoic acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 3-Bromo-5-chloro-2,6-dihydroxybenzoic acid (HMDB0242162). Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 3-bromo-. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. Retrieved from [Link]

Sources

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 3. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rsc.org [rsc.org]

- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. researchgate.net [researchgate.net]

- 12. whitman.edu [whitman.edu]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

Strategic Synthesis of 3-Bromo-2-hydroxy-5-methylbenzoic Acid: A Guide to Regiocontrolled Electrophilic Aromatic Substitution

An In-Depth Technical Guide for Medicinal Chemists and Process Development Scientists

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-2-hydroxy-5-methylbenzoic acid, a valuable halogenated salicylic acid derivative. Halogenated salicylic acids are significant scaffolds in medicinal chemistry and organic synthesis, where the halogen atom serves as a versatile functional handle for further molecular elaboration and can modulate the molecule's biological activity.[1] This document details a robust and regioselective method starting from 2-hydroxy-5-methylbenzoic acid via electrophilic aromatic substitution. We will explore the underlying mechanistic principles that govern the reaction's selectivity, provide a detailed, field-tested experimental protocol, and discuss crucial safety considerations and analytical characterization techniques.

Introduction: The Strategic Value of Halogenated Salicylic Acids

Salicylic acid and its derivatives are cornerstone structures in drug development, most famously exemplified by acetylsalicylic acid (Aspirin). The strategic introduction of halogen atoms onto this scaffold profoundly influences the molecule's physicochemical properties, including its lipophilicity, electronic profile, and metabolic stability. This, in turn, can enhance binding affinity to biological targets through favorable interactions like halogen bonding and improve pharmacokinetic profiles. In synthetic chemistry, the bromo-substituent is particularly valuable, acting as a key reactive site for carbon-carbon bond formation via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures. The target molecule, this compound, is thus a highly useful intermediate for creating diverse chemical libraries for drug discovery.

Mechanistic Rationale and Synthetic Strategy

The synthesis of this compound is achieved through the electrophilic aromatic substitution (SEAr) reaction. The success of this synthesis hinges on controlling the regioselectivity of the bromination on a polysubstituted aromatic ring.

The Cornerstone: Electrophilic Aromatic Substitution

The SEAr mechanism proceeds in two primary steps:

-

Attack on the Electrophile: The π-electron system of the aromatic ring acts as a nucleophile, attacking an electrophile (in this case, an electrophilic bromine species, Br⁺). This is the rate-determining step as it temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][3]

-

Restoration of Aromaticity: A weak base removes a proton from the sp³-hybridized carbon of the arenium ion, collapsing the C-H bond and reforming the aromatic π-system.[3]

Achieving Regioselectivity: The Directing Influence of Substituents

The starting material, 2-hydroxy-5-methylbenzoic acid, possesses three substituents whose electronic effects collaboratively direct the incoming electrophile.

-

Hydroxyl (-OH) Group: A powerful activating, ortho, para-directing group. It strongly enhances the nucleophilicity of the ring by donating electron density through resonance.[4]

-

Methyl (-CH₃) Group: A weakly activating, ortho, para-directing group through inductive effects and hyperconjugation.

-

Carboxylic Acid (-COOH) Group: A meta-directing, deactivating group that withdraws electron density from the ring through inductive and resonance effects.[5]

The formidable activating and directing power of the hydroxyl group at the C2 position overwhelmingly governs the reaction's regiochemistry. It strongly activates the ortho positions (C3 and C6) and the para position (C4). The synergistic directing effect of the methyl group at C5 also activates the C4 and C6 positions. The deactivating carboxylic acid group directs meta to its position, which corresponds to C3. Therefore, the C3 position is electronically favored by both the dominant hydroxyl group and the carboxylic acid group, making it the prime target for electrophilic attack.

Selecting the Optimal Brominating Agent

The choice of brominating agent is critical for achieving high yield and selectivity while minimizing side products and ensuring operational safety.

-

Molecular Bromine (Br₂): A potent and common brominating agent. However, its high reactivity can sometimes lead to over-bromination, producing dibrominated species, especially with highly activated rings like phenols.[6] It is also highly corrosive and toxic, requiring stringent handling precautions in a well-ventilated fume hood.[7][8][9][10][11]

-

N-Bromosuccinimide (NBS): A milder and more selective source of electrophilic bromine. It is a crystalline solid that is easier and safer to handle than liquid bromine.[12][13][14][15][16] In polar solvents, NBS can generate a low concentration of Br⁺ in situ, which favors controlled, selective monobromination of activated aromatic systems. For these reasons, NBS is the preferred reagent for this synthesis.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, emphasizing safety and reproducibility.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 2-Hydroxy-5-methylbenzoic acid | 152.15 | 7.61 g | 50.0 | Starting Material |

| N-Bromosuccinimide (NBS) | 177.98 | 9.34 g | 52.5 | Brominating Agent (1.05 eq) |

| Glacial Acetic Acid | 60.05 | 150 mL | - | Solvent |

| Deionized Water | 18.02 | ~1 L | - | For work-up & washing |

| Ethanol | 46.07 | As needed | - | Recrystallization Solvent |

Mandatory Safety Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile is suitable).

-

Ventilation: All operations involving glacial acetic acid and N-Bromosuccinimide must be conducted inside a certified chemical fume hood.

-

N-Bromosuccinimide (NBS): NBS is a skin and eye irritant and a sensitizer.[12][14] Avoid inhalation of dust and skin contact. It is also an oxidizer and should be kept away from combustible materials.[13][15]

-

Glacial Acetic Acid: Corrosive and causes severe skin and eye burns. The vapor is irritating to the respiratory system.

-

Spill Management: Have sodium bicarbonate solution available to neutralize acid spills and sodium thiosulfate solution to quench any unreacted bromine source.

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7.61 g (50.0 mmol) of 2-hydroxy-5-methylbenzoic acid in 150 mL of glacial acetic acid. Stir at room temperature until all the solid has dissolved.

-

Reagent Addition: To the clear solution, add 9.34 g (52.5 mmol, 1.05 equivalents) of N-Bromosuccinimide in one portion.

-

Reaction: Stir the reaction mixture at room temperature. The solution will typically turn a yellow-orange color.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate with a few drops of acetic acid as the mobile phase). The reaction is typically complete within 2-4 hours. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicate completion.

-

Work-up (Precipitation): Once the reaction is complete, slowly pour the reaction mixture into a 1 L beaker containing 500 mL of cold deionized water while stirring vigorously. A white precipitate of the crude product will form immediately.

-

Isolation: Allow the suspension to stir for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with several portions of cold deionized water (total of ~500 mL) to remove residual acetic acid and succinimide byproduct.

-

Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight.

Purification

-

Recrystallization: Transfer the dried crude product to an appropriately sized Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Slowly add hot deionized water dropwise until the solution becomes faintly turbid. If it becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.

-

Crystallization: Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

-

Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum to yield pure this compound.

Visualization of Key Processes

Reaction Mechanism

Figure 1: General mechanism for the electrophilic bromination of 2-hydroxy-5-methylbenzoic acid.

Experimental Workflow

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

Characterization and Data Analysis

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Parameter | Expected Result |

| Appearance | White to off-white crystalline solid |

| Yield (Purified) | 75-85% |

| Melting Point | ~215-218 °C |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~13.5 (s, 1H, -COOH), ~11.0 (s, 1H, -OH), ~7.8 (d, 1H, Ar-H), ~7.4 (d, 1H, Ar-H), ~2.2 (s, 3H, -CH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~172, 158, 138, 132, 125, 118, 110, 20 |

| Molecular Formula | C₈H₇BrO₃ |

| Molecular Weight | 231.04 g/mol |

Note: NMR chemical shifts (δ) are approximate and may vary slightly depending on the solvent and concentration.[17]

Troubleshooting and Process Optimization

-

Issue: Low Yield.

-

Possible Cause: Incomplete reaction or loss during work-up/recrystallization.

-

Solution: Ensure the reaction has gone to completion via TLC. Use minimal hot solvent during recrystallization to avoid product loss. Ensure the pH of the precipitation solution is acidic.

-

-

Issue: Product is colored (yellow/brown).

-

Possible Cause: Presence of residual bromine or oxidation byproducts.

-

Solution: Ensure thorough washing of the crude product. A second recrystallization, perhaps with a small amount of activated charcoal (used sparingly), can decolorize the product.

-

-

Issue: Presence of starting material in the final product.

-

Possible Cause: Insufficient brominating agent or short reaction time.

-

Solution: Use a slight excess (1.05-1.10 eq) of NBS. Allow the reaction to proceed until TLC confirms the absence of starting material.

-

Conclusion

This guide outlines a reliable and regioselective synthesis for this compound from its readily available precursor, 2-hydroxy-5-methylbenzoic acid. The methodology leverages a nuanced understanding of electrophilic aromatic substitution, where the directing effects of the ring's substituents are exploited to achieve high selectivity. The use of N-Bromosuccinimide as the brominating agent provides a safer and more controlled reaction compared to molecular bromine. By following the detailed experimental protocol and adhering to the specified safety precautions, researchers can confidently produce this valuable synthetic intermediate for applications in medicinal chemistry and materials science.

References

- Kinetics and mechanism of the bromination of phenols in aqueous solution.

- Bromin

- Bromine handling and safety. Slideshare.

- Bromination phenol in Water and non-polar solvent. Physics Wallah.

- Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Oper

- Kinetics & Mechanism of Bromination of Phenol & Substituted Phenols by N,Bromosuccinimide. Indian Journal of Chemistry.

- Bromine Safety Handbook. Indian Chemical Council.

- Safety Data Sheet: N-Bromosuccinimide. Fisher Scientific.

- Handling liquid bromine and preparing bromine water.

- Safety Data Sheet: N-Bromosuccinimide. Thermo Fisher Scientific.

- Safety Data Sheet: N-bromosuccinimide. MilliporeSigma.

- Safety Data Sheet: N-Bromosuccinimide. Carl ROTH.

- LANXESS Bromine Safety Handling Guide. LANXESS.

- Safety Data Sheet: N-Bromosuccinimide. ChemScience.

- Phenol Reactions (A-Level). ChemistryStudent.

- Electrophilic arom

- This compound. Benchchem.

- Alcohols, Phenols and Ethers. NCERT.

- Supplementary Inform

- Preparation of 3, 5-dibromo-salicylic acid.

- Aromatic Electrophilic substitution. University of Calgary.

- Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.

- Synthesis of methyl 5-bromosalicyl

Sources

- 1. benchchem.com [benchchem.com]

- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemistrystudent.com [chemistrystudent.com]

- 5. lkouniv.ac.in [lkouniv.ac.in]

- 6. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]

- 7. Bromine handling and safety | DOCX [slideshare.net]

- 8. dollycorporation.com [dollycorporation.com]

- 9. indianchemicalcouncil.com [indianchemicalcouncil.com]

- 10. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

- 11. scribd.com [scribd.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. dept.harpercollege.edu [dept.harpercollege.edu]

- 15. carlroth.com:443 [carlroth.com:443]

- 16. chemscience.com [chemscience.com]

- 17. rsc.org [rsc.org]

An In-Depth Technical Guide to the Synthesis of 3-Bromo-2-hydroxy-5-methylbenzoic Acid: Starting Materials and Strategic Execution

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 3-Bromo-2-hydroxy-5-methylbenzoic acid, a valuable building block in medicinal chemistry and materials science. The primary focus is on a robust and industrially scalable two-step synthesis commencing from readily available starting materials. This document delves into the mechanistic underpinnings of each synthetic transformation, offering detailed experimental protocols and critical process parameters. The causality behind experimental choices, from reagent selection to reaction conditions, is thoroughly elucidated to provide a self-validating framework for researchers. All claims and protocols are substantiated with citations to authoritative scientific literature.

Introduction

This compound is a halogenated derivative of salicylic acid. The introduction of a bromine atom at the 3-position of the 2-hydroxy-5-methylbenzoic acid scaffold significantly alters its electronic and steric properties, making it a versatile intermediate for the synthesis of more complex molecules.[1] Halogenated salicylic acids are of considerable interest in drug discovery, as the halogen atom can serve as a handle for further functionalization via cross-coupling reactions and can enhance biological activity through halogen bonding and altered pharmacokinetic properties.[1] A logical and efficient synthesis of this compound is therefore of significant interest to the scientific community.

The most direct and widely applicable synthetic strategy involves a two-step sequence:

-

Carboxylation of p-cresol to form the key intermediate, 2-hydroxy-5-methylbenzoic acid.

-

Regioselective bromination of 2-hydroxy-5-methylbenzoic acid to yield the final product.

This guide will provide a detailed exploration of these two transformations.

Part 1: Synthesis of the Precursor: 2-Hydroxy-5-methylbenzoic Acid via the Kolbe-Schmitt Reaction

The synthesis of the essential precursor, 2-hydroxy-5-methylbenzoic acid (also known as 5-methylsalicylic acid or p-cresotic acid), is most effectively achieved through the Kolbe-Schmitt reaction of p-cresol.[2][3] This reaction is a well-established industrial process for the synthesis of salicylic acid and its derivatives.[4][5]

Mechanistic Rationale

The Kolbe-Schmitt reaction involves the nucleophilic addition of a phenoxide to carbon dioxide.[4] The reaction is typically carried out by first treating the phenol (in this case, p-cresol) with a strong base, such as sodium hydroxide, to form the corresponding phenoxide. The phenoxide is a more potent nucleophile than the parent phenol. The subsequent carboxylation is an electrophilic aromatic substitution where carbon dioxide acts as the electrophile. The regioselectivity of the carboxylation (ortho vs. para to the hydroxyl group) is influenced by the choice of the counter-ion and the reaction temperature.[6] For the synthesis of 2-hydroxy-5-methylbenzoic acid, ortho-carboxylation is desired.

Diagram 1: Synthesis of 2-Hydroxy-5-methylbenzoic Acid

Caption: Synthesis of 2-hydroxy-5-methylbenzoic acid from p-cresol.

Detailed Experimental Protocol: Kolbe-Schmitt Carboxylation of p-Cresol

Materials:

-

p-Cresol

-

Sodium hydroxide (NaOH)

-

Carbon dioxide (CO₂)

-

Sulfuric acid (H₂SO₄)

-

High-pressure autoclave

Procedure:

-

Formation of Sodium p-cresolate: In a suitable reaction vessel, dissolve p-cresol in an equimolar amount of aqueous sodium hydroxide.

-

Drying: Carefully evaporate the water under reduced pressure to obtain dry, powdered sodium p-cresolate. It is critical for the success of the reaction that the phenoxide is anhydrous.[6]

-